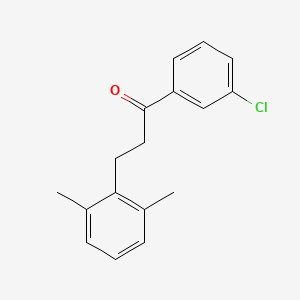

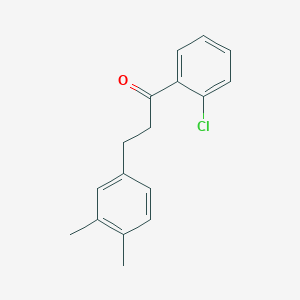

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid

Übersicht

Beschreibung

The compound 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is not directly discussed in the provided papers. However, the papers do mention related compounds that share structural similarities, such as chlorinated aromatic rings and oxo-acid functionalities. For instance, the first paper discusses the crystal structures of chlorophenylamino oxohexanoic acids, which are structurally related to the compound . The third paper describes a compound with a chlorophenyl moiety and an oxo-acid function, although it is part of a more complex benzothiazole system . These compounds are of interest due to their potential biological activities and their structural characteristics, which include hydrogen bonding networks that can influence their physical properties and reactivity.

Synthesis Analysis

The synthesis of compounds similar to this compound is not explicitly detailed in the provided papers. However, the synthesis of related chlorinated aromatic compounds typically involves the formation of the aromatic ring followed by the introduction of chloro and fluoro substituents through halogenation reactions. The synthesis of the oxo-acid functionality could be achieved through oxidation reactions or by building the carbon chain with the desired functional groups in place. The fourth paper mentions the synthesis of chloro-cyclohexylindans, which, while not directly related, indicates the type of synthetic routes that might be employed for chlorinated compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using techniques such as X-ray diffraction, as mentioned in the first and third papers . These techniques allow for the determination of the crystal structure and the identification of intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's stability and packing in the solid state. The presence of chloro and fluoro substituents on the aromatic ring can influence the electronic distribution and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions involving compounds with chlorinated aromatic rings and oxo-acid functionalities can include substitution reactions where the chloro group can be replaced by other groups, as well as reactions at the carboxylic acid moiety. The papers provided do not detail specific reactions for this compound, but the related compounds discussed in the papers can undergo various transformations, such as derivatization or rearrangement reactions, as indicated in the fourth paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds with oxo-acid functionalities are influenced by their molecular structure. The presence of electronegative substituents like chloro and fluoro atoms can affect the acidity of the carboxylic acid group and the compound's overall polarity. The second paper discusses the determination of chloronicotinic acid in environmental samples, which suggests that these types of compounds can be analyzed using chromatographic techniques, indicating their solubility and interaction with chromatographic media . The hydrogen bonding capabilities, as seen in the first and third papers, also play a significant role in the compound's solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Environmental Distribution and Health Risks of Fluorinated Alternatives

Fluorinated compounds, such as PFASs (Per- and polyfluoroalkyl substances), have been widely used in industrial and consumer applications. Their persistence, bioaccumulation, long-distance migration, and toxicity have raised environmental and health concerns. Research has focused on identifying new compounds that can replace PFASs due to these issues. Some novel fluorinated alternatives exhibit systemic multiple organ toxicities, suggesting that these alternatives could also pose environmental and health risks and require further toxicological studies (Yu Wang et al., 2019).

Ecotoxicity and Environmental Fate of Fluoroalkylether Substances

Studies on the environmental occurrence, fate, and ecotoxicological effects of fluoroalkylether compounds, including emerging substances like Gen-X, have been conducted. These studies aim to bridge knowledge gaps regarding the environmental fate and effects of these compounds, comparing them with legacy PFASs such as PFOA and PFOS. The research highlights the need for further investigation into the environmental monitoring and toxicological assessment of these chemicals (G. Munoz et al., 2019).

Chlorogenic Acid: Potential Applications

Chlorogenic acid, a phenolic compound, has been explored for its health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This research could be relevant in understanding the potential biomedical applications of structurally related compounds like 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid. The study discusses chlorogenic acid's role as a nutraceutical and food additive, suggesting its utility in various applications (Jesús Santana-Gálvez et al., 2017).

Analytical Methods for Determining Antioxidant Activity

The evaluation of antioxidant activity is crucial in assessing the potential health benefits of various compounds, including fluorinated chemicals. A review of analytical methods used in determining antioxidant activity could provide insights into the research methodologies applicable to studying compounds like this compound. This review covers various assays and their applicability in analyzing the antioxidant capacity of complex samples (I. Munteanu & C. Apetrei, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-chloro-4,5-difluorobenzoic acid, have been used as intermediates in the synthesis of medicinal compounds . These compounds often target specific enzymes or receptors, but the exact targets can vary widely depending on the final structure of the drug.

Mode of Action

The mode of action of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is currently unknown due to the lack of specific information available. Typically, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function. This can result in the inhibition or activation of the target, depending on the nature of the interaction .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related to the function of the targets it interacts with . The downstream effects would depend on the specific pathway and the role of the target within that pathway.

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site .

Result of Action

The effects would likely be related to the function of the targets it interacts with and could include changes in cellular signaling, enzyme activity, or gene expression .

Eigenschaften

IUPAC Name |

6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF2O3/c13-8-6-10(15)9(14)5-7(8)11(16)3-1-2-4-12(17)18/h5-6H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWFDFQJGJBGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601243287 | |

| Record name | 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951891-49-9 | |

| Record name | 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.